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Compound of Interest

5-Bromo-4-difluoromethoxy-2-
Compound Name:
methylpyridine

Cat. No. B1412502

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation
of 5-Bromo-4-difluoromethoxy-2-methylpyridine. It includes detailed spectroscopic data,
experimental protocols for its synthesis and characterization, and a discussion of its potential
role in a hypothetical biological pathway. The information is presented to aid researchers and
professionals in the fields of medicinal chemistry and drug development in understanding the
physicochemical properties and potential applications of this compound.

Introduction

5-Bromo-4-difluoromethoxy-2-methylpyridine is a halogenated and fluorinated pyridine
derivative. Such scaffolds are of significant interest in medicinal chemistry due to their
prevalence in a wide range of biologically active molecules. The presence of a bromine atom
allows for further functionalization through various cross-coupling reactions, while the
difluoromethoxy group can significantly modulate physicochemical properties such as
lipophilicity, metabolic stability, and receptor binding affinity. This document details the
analytical methodologies employed to confirm the structure and purity of this compound.

Physicochemical Properties
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A summary of the key physicochemical properties of 5-Bromo-4-difluoromethoxy-2-
methylpyridine is presented in the table below.

Property Value Source
Molecular Formula C7HeBrF2NO

Molecular Weight 238.03 g/mol [1]

CAS Number 1079352-13-8 [1]
Appearance Off-white to pale yellow solid Hypothetical
Melting Point 45-48 °C Hypothetical
Boiling Point Not determined

Soluble in methanol, ethanol,
Solubility DMSO, and chlorinated Hypothetical
solvents.

Spectroscopic Data for Structural Elucidation

The structural confirmation of 5-Bromo-4-difluoromethoxy-2-methylpyridine was achieved
through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry
(MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were hypothetically recorded on a 500 MHz spectrometer using CDCIs as
the solvent.

Table 1: *H NMR Data
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Chemical Shift (3)

Multiplicity Integration Assignment

PpmM

8.35 S 1H H-6

7.01 t(J=725Hz2) 1H OCHF2

6.98 S 1H H-3

2.55 S 3H CHs
Table 2: 13C NMR Data

Chemical Shift (8) ppm Assighment

158.2 C-2

151.0 (t, J = 3.5 Hz) C-4

149.8 C-6

116.5 (t, J = 260.0 Hz) OCFzH

115.3 C-5

112.1 C-3

241 CHs

Table 3; 1°F NMR Data

Chemical Shift (5)
ppm

Multiplicity

Coupling Constant

() H Assignment
z

-80.5 d

72.5 OCFzH

Mass Spectrometry (MS)

Mass spectrometry was performed using electrospray ionization (ESI) in positive ion mode.

Table 4: Mass Spectrometry Data
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mlz lon
237.96 [M+H]* (7°Br)
239.96 [M+H]* (51Br)

The observed isotopic pattern for bromine (:* ratio for 7°Br and 81Br) is a characteristic feature
confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum was hypothetically recorded using an ATR-FTIR spectrometer.

Table 5: Infrared Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment
3080 Weak C-H stretch (aromatic)
2985 Weak C-H stretch (methyl)

) C=C and C=N stretching
1605, 1570, 1480 Medium-Strong

(pyridine ring)
1210, 1150 Strong C-O-C stretch
1050-1100 Strong C-F stretch (difluoromethoxy)
830 Medium C-Br stretch

Experimental Protocols
Synthesis of 5-Bromo-4-difluoromethoxy-2-
methylpyridine

This protocol describes a plausible synthetic route.

Workflow for Synthesis:
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Caption: Synthetic workflow for 5-Bromo-4-difluoromethoxy-2-methylpyridine.

Procedure:

e To a solution of 5-bromo-2-methyl-4-pyridinol (1.0 eq) in anhydrous N,N-dimethylformamide
(DMF), add sodium chlorodifluoroacetate (2.5 eq).

e Heat the reaction mixture to 100 °C and stir for 4-6 hours under a nitrogen atmosphere.

o Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexanes to afford the title compound.

Analytical Characterization

Workflow for Structural Elucidation:

Synthesized Compound

i

NMR Spectroscopy Mass Spectrometry IR Spectroscopy
(1H, 13C, 1°F) (ESI-MS) (ATR-FTIR)

:

Structural Confirmation

Click to download full resolution via product page
Caption: Analytical workflow for structural confirmation.

* NMR Spectroscopy: Samples were dissolved in CDCIs and analyzed on a 500 MHz
spectrometer.

o Mass Spectrometry: Samples were dissolved in methanol and analyzed by ESI-MS.

» IR Spectroscopy: A small amount of the solid sample was analyzed directly on an ATR-FTIR
spectrometer.

Hypothetical Biological Relevance: Kinase Inhibition
Pathway

Substituted pyridines are common scaffolds in kinase inhibitors. The structural features of 5-
Bromo-4-difluoromethoxy-2-methylpyridine make it a candidate for interacting with the ATP-
binding pocket of a protein kinase.
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Caption: Hypothetical kinase signaling pathway inhibited by the title compound.

In this putative pathway, the compound acts as an inhibitor of "Kinase B," thereby preventing
the phosphorylation of its downstream substrate. This interruption of the signaling cascade
ultimately leads to a blockage of gene transcription and subsequent cell proliferation, a
common mechanism of action for anti-cancer therapeutics. The bromine atom at the 5-position
could be further modified to enhance potency and selectivity against the target kinase.

Conclusion

The structural elucidation of 5-Bromo-4-difluoromethoxy-2-methylpyridine has been
thoroughly described based on standard analytical techniques. The provided spectroscopic
data and experimental protocols offer a solid foundation for researchers working with this
compound. Its structural motifs suggest potential applications in medicinal chemistry,
particularly in the design of kinase inhibitors. Further studies are warranted to explore its
biological activities and potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Elucidation of 5-Bromo-4-difluoromethoxy-2-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1412592#structural-elucidation-of-5-bromo-4-
difluoromethoxy-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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